molecular formula C15H12BrN3 B572862 2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine CAS No. 1263284-43-0

2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine

Cat. No.: B572862
CAS No.: 1263284-43-0
M. Wt: 314.186
InChI Key: RHCDQKUOKLLODV-UHFFFAOYSA-N
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Description

2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an imidazole ring, and a bromophenyl group attached to the imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes using more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole and pyridine rings.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the imidazole and pyridine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)pyridine: Lacks the imidazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    1-methyl-2-(4-bromophenyl)imidazole:

Uniqueness

2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine is unique due to the combination of the pyridine and imidazole rings with a bromophenyl group. This structure provides a balance of electronic properties and steric effects, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[4-(4-bromophenyl)-1-methylimidazol-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3/c1-19-10-14(11-5-7-12(16)8-6-11)18-15(19)13-4-2-3-9-17-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCDQKUOKLLODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2=CC=CC=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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